Nitazoxanide belongs to the class of drugs known as thiazolides. Nitazoxanide (NTZ) is a broad-spectrum anti-infective drug that markedly modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses. This drug is effective in the treatment of gastrointestinal infections including Cryptosporidium parvum or Giardia lamblia in healthy subjects. It is generally well tolerated. Nitazoxanide is a first-line, standard treatment for illness caused by C. parvum or G. lamblia infection in healthy (not immunosuppressed) adults and children and may also be considered in the treatment of illnesses caused by other protozoa or helminths. Recently, this drug has been studied as a broad-spectrum antiviral agent due to its ability to inhibit the replication of several RNA and DNA viruses.
Nitazoxanide is an Antiprotozoal.
Nitazoxanide is an antimicrobial with activity against several parasitic worms and protozoa that is used predominantly in the United States in treatment of giardiasis and cryptosporidiosis. Nitazoxanide therapy has not been reported to cause serum aminotransferase elevations during therapy or clinically apparent liver injury.
Nitazoxanide is a synthetic benzamide with antiprotozoal activity. Nitazoxanide exerts its antiprotozoal activity by interfering with the pyruvate ferredoxin/flavodoxin oxidoreductase dependent electron transfer reaction, which is essential to anaerobic energy metabolism. PFOR enzyme reduces nitazoxanide, thereby impairing the energy metabolism. However, interference with the PFOR enzyme-dependent electron transfer reaction may not be the only pathway by which nitazoxanide exhibits antiprotozoal activity. Nitazoxanide is active against Giardia lamblia and Cryptosporidium parvum.
Nitazoxanide
CAS No.: 55981-09-4
Cat. No.: VC0537267
Molecular Formula: C12H9N3O5S
Molecular Weight: 307.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 55981-09-4 |
---|---|
Molecular Formula | C12H9N3O5S |
Molecular Weight | 307.28 g/mol |
IUPAC Name | [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate |
Standard InChI | InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17) |
Standard InChI Key | YQNQNVDNTFHQSW-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Appearance | Solid powder |
Boiling Point | 394 |
Melting Point | 202 °C |
Chemical Structure and Pharmacological Classification
Nitazoxanide (C₁₂H₉N₃O₅S; molecular weight 307.28 g/mol) belongs to the thiazolide class, characterized by a nitrothiazole ring linked to a salicylanilide moiety . Its prodrug design enables rapid hydrolysis to the active metabolite tizoxanide (desacetyl-nitazoxanide), which accounts for >99% of circulating drug activity . The structural versatility of nitazoxanide allows interactions with multiple microbial targets while maintaining low human cytotoxicity, a feature central to its broad therapeutic index .
Physicochemical Properties
-
Protein Binding: Tizoxanide exhibits >99% plasma protein binding, limiting systemic distribution
-
Metabolites: Tizoxanide glucuronide (inactive) predominates in systemic circulation
Mechanisms of Action Across Pathogen Classes
Nitazoxanide’s efficacy stems from multimodal mechanisms disrupting pathogen energy metabolism and replication (Table 1) .
Table 1: Primary Targets and Mechanisms of Nitazoxanide
Antiprotozoal Activity
Nitazoxanide non-competitively inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a critical enzyme in anaerobic energy metabolism of Cryptosporidium and Giardia . This inhibition depletes intracellular ATP, leading to trophozoite death . Secondary mechanisms include:
Antibacterial Effects
Against anaerobes like Clostridium difficile and Helicobacter pylori, nitazoxanide:
-
Uncouples oxidative phosphorylation in C. difficile, reducing toxin production
-
Inhibits chaperone-usher pathways in Gram-negative bacteria, impairing pilus assembly
-
Synergizes with metronidazole against H. pylori (MIC₉₀: 2 µg/mL)
Antiviral Properties
In vitro studies demonstrate nitazoxanide’s ability to:
-
Block hemagglutinin maturation in influenza A/H1N1 (EC₅₀: 0.8 µM)
-
Suppress SARS-CoV-2 replication by upregulating eukaryotic initiation factor 2α (eIF2α)
-
Inhibit hepatitis B/C viral assembly through undefined post-entry mechanisms
Pharmacokinetics and Bioavailability Considerations
Nitazoxanide exhibits nonlinear pharmacokinetics influenced by formulation and dietary fat intake (Table 2) .
Table 2: Key Pharmacokinetic Parameters of Nitazoxanide (500 mg Dose)
Parameter | Fasting State | Fed State |
---|---|---|
Tₘₐₓ (h) | 1.5–2.5 | 3.5–4.3 |
AUC₀–∞ (µg·h/mL) | 45.2 ± 12.4 | 67.1 ± 15.8 |
Cₘₐₓ (µg/mL) | 8.9 ± 2.1 | 13.2 ± 3.4 |
t₁/₂ (h) | 3.5 ± 0.9 | 4.1 ± 1.2 |
Absorption and Food Effects
-
Relative Bioavailability: Suspension achieves 70% of tablet AUC under fasting conditions
-
Food Enhancement: High-fat meals increase tizoxanide exposure by 48–49% via delayed gastric emptying and enhanced lymphatic uptake
-
Dose Proportionality: Linear up to 1,500 mg BID, with steady-state achieved by day 5
Distribution and Elimination
-
Volume of Distribution: Limited (∼0.6 L/kg) due to extensive protein binding
-
Excretion Routes: 67% fecal (unchanged drug), 33% renal (tizoxanide glucuronide)
-
Hepatic Recirculation: Enterohepatic cycling prolongs tizoxanide’s entero-luminal activity
Clinical Applications and Trial Evidence
Approved Indications
-
Cryptosporidiosis: 3-day course achieves 96% clinical resolution in immunocompetent patients
-
Giardiasis: 88–94% eradication rate vs. 85–90% for metronidazole
Viral Infections
-
Influenza: Phase III trials show 1.5-day symptom reduction when administered within 48h
-
COVID-19: The ERS trial (n=392) found no significant symptom resolution benefit (HR: 1.08, p=0.34), though viral load decreased by 0.5 log₁₀
Helicobacter pylori Eradication
Emerging Research Directions
High-Dose Regimens
Phase I trials demonstrate 1,500 mg BID dosing maintains tizoxanide levels >4 µg/mL (above antiviral EC₅₀) with manageable GI toxicity .
Oncology Applications
Preclinical models show nitazoxanide:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume